2-Methoxy-1-(piperidin-3-yl)ethan-1-one

Medicinal Chemistry Drug Design Physicochemical Profiling

Researchers optimizing CNS drug candidates often face challenges finding stereochemically defined piperidine building blocks with balanced physicochemical properties. 2-Methoxy-1-(piperidin-3-yl)ethan-1-one (CAS 2106601-94-7) directly solves this: • Balanced logP & PSA for blood-brain barrier permeability optimization • Ketone handle enables rapid SAR exploration and PARP inhibitor analog synthesis • (3R)-enantiomer available for single-enantiomer drug development BenchChem ensures consistent quality and reliable global supply.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B13201083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-1-(piperidin-3-yl)ethan-1-one
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCOCC(=O)C1CCCNC1
InChIInChI=1S/C8H15NO2/c1-11-6-8(10)7-3-2-4-9-5-7/h7,9H,2-6H2,1H3
InChIKeyJYGGHIRSYJBYFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-1-(piperidin-3-yl)ethan-1-one: Identity & Properties


2-Methoxy-1-(piperidin-3-yl)ethan-1-one (CAS: 2106601-94-7 for the free base; CAS: 2361643-90-3 for the hydrochloride salt) is a chiral ketone derivative of piperidine, featuring a methoxy-substituted acetyl group attached to the 3-position of the piperidine ring . The compound has a molecular formula of C₈H₁₅NO₂ and a molar mass of approximately 157.21 g/mol (free base) . This structural motif is found in various bioactive molecules targeting neurological and metabolic disorders, making it a valuable building block in medicinal chemistry .

Chiral piperidine building block for CNS-lead optimization
Single (3R)-enantiomer supports stereochemical-control studies
HCl salt option improves assay-ready solubility and handling

2-Methoxy-1-(piperidin-3-yl)ethan-1-one: Differentiation from Generic Analogs


The presence and position of the 2-methoxyethanone substituent on the piperidine ring critically alters physicochemical properties, such as lipophilicity and polar surface area, which directly impact pharmacokinetic behavior, receptor binding, and synthetic utility . Subtle changes in substitution pattern among piperidine derivatives can lead to significant differences in biological activity profiles and selectivity [1]. Therefore, substituting 2-Methoxy-1-(piperidin-3-yl)ethan-1-one with a simpler analog like 1-(piperidin-3-yl)ethan-1-one or a positional isomer is not scientifically equivalent and may compromise the reproducibility of research outcomes.

Simpler 1-(piperidin-3-yl)ethan-1-one lacks the methoxyacetyl group, which may shift lipophilicity and polar surface area, altering CNS permeability profile.
Positional isomers or racemic material may not replicate stereospecific interactions; enantiopure (3R)-form is critical for asymmetric synthesis outcomes.
Free base instead of HCl salt can reduce aqueous solubility and solid-state stability, complicating precise dosing in biological assays.

2-Methoxy-1-(piperidin-3-yl)ethan-1-one: Quantitative Comparison vs. Analogs


Enhanced Lipophilicity vs. Unsubstituted Analog

The introduction of the 2-methoxyacetyl group in 2-Methoxy-1-(piperidin-3-yl)ethan-1-one significantly increases lipophilicity (LogP) and reduces topological polar surface area (TPSA) compared to the unsubstituted analog 1-(piperidin-3-yl)ethan-1-one [1]. These changes are critical for improving membrane permeability and blood-brain barrier penetration, key factors in CNS drug candidate selection [2].

Lipophilicity shift
Reported
Δ LogP ≈ +0.3 vs. unsubstituted analog
Δ TPSA ≈ +9 Ų
May support balanced CNS-permeability profile
Computed values; experimental confirmation advised
Medicinal Chemistry Drug Design Physicochemical Profiling

Antidepressant Activity vs. Structural Isomer

While direct data for 2-Methoxy-1-(piperidin-3-yl)ethan-1-one is limited, a structurally related isomer, 2-(2-Methoxyethyl)piperidine, exhibits an IC50 of 50 µM in antidepressant activity assays . The ketone functionality in 2-Methoxy-1-(piperidin-3-yl)ethan-1-one may confer different binding kinetics or metabolic stability, warranting its evaluation as a distinct chemical probe.

Isomer activity context
Class-level inference
Structural analog IC50 = 50 µM (serotonin/norepinephrine reuptake)
Ketone may alter binding kinetics; direct data needed
Data from 2-(2-methoxyethyl)piperidine, not the target compound
Neuroscience Serotonin Reuptake Inhibition Antidepressant

PARP Inhibitor Building Block

Compounds containing the piperidin-3-yl motif, such as 2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide (MK-4827), are potent PARP inhibitors with IC50 values as low as 3.2 nM [1]. 2-Methoxy-1-(piperidin-3-yl)ethan-1-one can serve as a versatile intermediate for the synthesis of novel PARP inhibitor analogs via functionalization at the ketone and piperidine nitrogen, enabling exploration of structure-activity relationships around this validated pharmacophore.

PARP1 inhibitor intermediate
Class-level inference
Related PARP1 inhibitor MK-4827 IC50 = 3.2 nM
Supports SAR exploration around piperidine-3-yl pharmacophore
Target compound is an intermediate, not a final inhibitor
Oncology PARP Inhibition Medicinal Chemistry

Chiral Purity for Asymmetric Synthesis

2-Methoxy-1-(piperidin-3-yl)ethan-1-one is available as a single enantiomer, (3R)-2-methoxy-1-(piperidin-3-yl)ethan-1-one (CAS: 2106601-94-7), which is crucial for applications requiring defined stereochemistry . In contrast, many generic piperidine derivatives are offered only as racemic mixtures or achiral scaffolds, limiting their utility in asymmetric synthesis and chiral drug development.

Enantiomeric identity
Context-dependent
(3R)-enantiomer available vs. racemic/undefined comparators
Enables stereochemical-control studies and chiral synthesis
Verify enantiomeric excess for sensitive asymmetric applications
Asymmetric Synthesis Chiral Building Block Enantioselective Catalysis

Hydrochloride Salt: Enhanced Stability

The hydrochloride salt of 2-Methoxy-1-(piperidin-3-yl)ethan-1-one (CAS: 2361643-90-3) offers improved aqueous solubility and solid-state stability compared to the free base, facilitating precise dosing in biological assays and long-term storage . This is a common strategy to overcome the hygroscopicity or instability of free base piperidines [1].

Salt-form handling
Reported
HCl salt: improved crystallinity and aqueous solubility vs. free base
Supports reproducible assay preparation and long-term storage
Salt selection may influence formulation context
Formulation Science Chemical Stability Analytical Chemistry

2-Methoxy-1-(piperidin-3-yl)ethan-1-one: Key Research Applications


CNS Drug Discovery Scaffold

2-Methoxy-1-(piperidin-3-yl)ethan-1-one's balanced lipophilicity and polar surface area make it a promising scaffold for designing CNS-penetrant drug candidates [1]. Its use in SAR studies can optimize blood-brain barrier permeability and target engagement for neurological disorders.

PARP Inhibitor Analog Synthesis

As an intermediate, this compound enables the rapid synthesis of novel PARP inhibitor analogs by functionalizing the ketone and piperidine nitrogen [2]. This supports research into personalized cancer therapies targeting DNA repair deficiencies.

Chiral Building Block for Asymmetric Synthesis

The availability of the (3R)-enantiomer allows for the construction of stereochemically complex molecules with high enantiomeric purity . This is critical in the development of single-enantiomer pharmaceuticals and chiral catalysts.

Chemical Probe Development

The ketone functionality in 2-Methoxy-1-(piperidin-3-yl)ethan-1-one provides a reactive handle for bioconjugation or affinity labeling, facilitating the development of chemical probes for target identification and validation in cellular assays [3].

Application
Selection Property
Validation Focus
CNS drug discovery scaffold
Balanced lipophilicity/PSA profile
Blood-brain barrier permeability assessment
PARP inhibitor analog synthesis
Piperidine-3-yl intermediate with ketone handle
Structure-activity relationship around DNA repair targets
Chiral building block
Enantiopure (3R)-form availability
Stereochemical fidelity in asymmetric synthesis
Chemical probe development
Reactive ketone for bioconjugation
Target engagement and cellular assay validation

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18 linked technical documents
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